In Vitro Potency vs. Apelin-13
C31H26ClN3O3 demonstrates superior in vitro potency relative to the endogenous peptide ligand apelin-13. In direct comparative studies using cell-based functional assays, C31H26ClN3O3 exhibited an EC50 of 0.093 nM for the human APJ receptor, which is approximately 4-fold more potent than apelin-13 (EC50 = 0.37 nM) . This quantitative potency advantage positions C31H26ClN3O3 as a more sensitive probe for APJ receptor activation studies.
| Evidence Dimension | APJ receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.093 nM (human APJ-R) |
| Comparator Or Baseline | Apelin-13, EC50 = 0.37 nM (human APJ-R) |
| Quantified Difference | ~4-fold higher potency |
| Conditions | Cell-based functional assay (cAMP inhibition) |
Why This Matters
Higher potency reduces compound consumption per assay and enhances signal-to-noise ratio in receptor activation studies.
